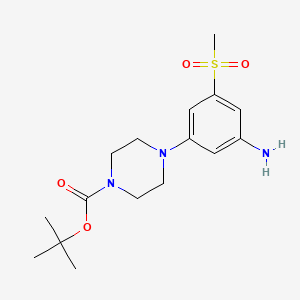
tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with a tert-butyl ester group and an amino-methylsulfonylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethanolamine under acidic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced by reacting the piperazine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Substitution with Amino-Methylsulfonylphenyl Group: The final step involves the substitution of the piperazine ring with the amino-methylsulfonylphenyl group using a suitable reagent such as 3-amino-5-(methylsulfonyl)phenyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Similar structure with a pyridyl group instead of the amino-methylsulfonylphenyl group.
tert-Butyl 4-formylpiperidine-1-carboxylate: Contains a formyl group instead of the amino-methylsulfonylphenyl group.
Uniqueness
tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate is unique due to the presence of both the amino and methylsulfonyl groups on the phenyl ring, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H25N3O4S |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-amino-5-methylsulfonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)19-7-5-18(6-8-19)13-9-12(17)10-14(11-13)24(4,21)22/h9-11H,5-8,17H2,1-4H3 |
Clave InChI |
GGMLBPLMIQUIST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)N)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B15174907.png)

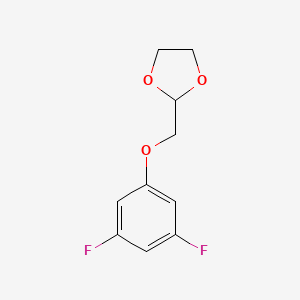


![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-](/img/structure/B15174937.png)
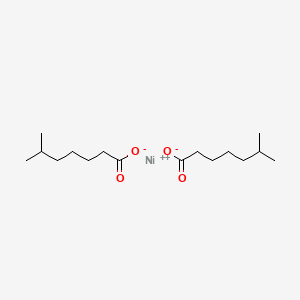

![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)

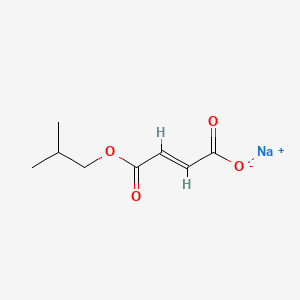
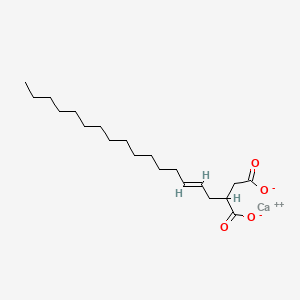
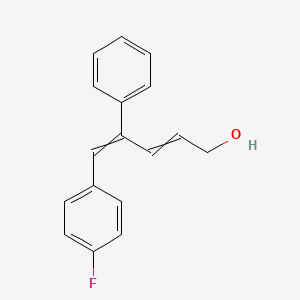
![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)
